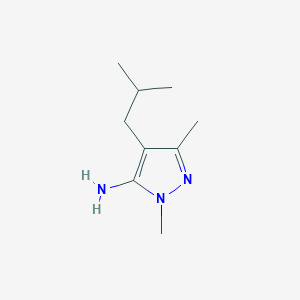![molecular formula C9H9N3O2 B13258312 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid](/img/structure/B13258312.png)
6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl(prop-2-yn-1-yl)amino group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine derivative undergoes alkylation with methyl(prop-2-yn-1-yl)amine under basic conditions to introduce the methyl(prop-2-yn-1-yl)amino group.
Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl(prop-2-yn-1-yl)amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 4-Methyl-2-[prop-2-yn-1-ylamino]pyrimidine-5-carboxylic acid
- N-(prop-2-yn-1-ylamino)pyridines
Comparison:
- Uniqueness: 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Differences: Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
This comprehensive overview highlights the significance of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid in various scientific domains. Its unique structure and reactivity make it a compound of interest for further exploration and development.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-12(2)8-5-7(9(13)14)10-6-11-8/h1,5-6H,4H2,2H3,(H,13,14) |
InChI Key |
YVCPMVCCVSSSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


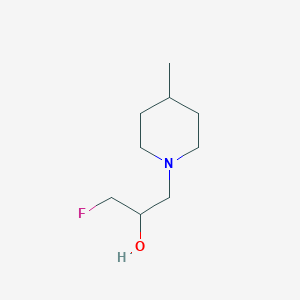
![(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13258234.png)
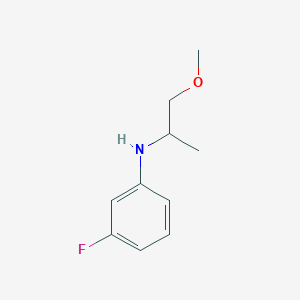
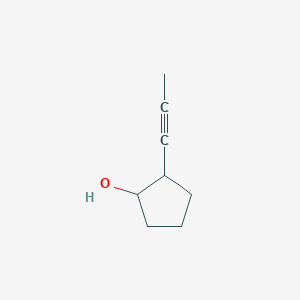
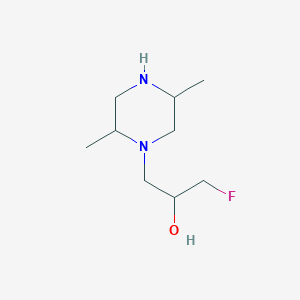

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane](/img/structure/B13258263.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine](/img/structure/B13258271.png)

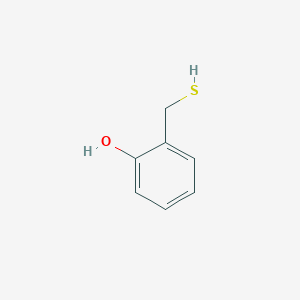
amine](/img/structure/B13258285.png)

